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Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently

mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in

pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered

"undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets on its

surface. The development of MRTX1133, a potent, selective, and non-covalent inhibitor of

KRAS G12D, represents a significant breakthrough in targeting this specific mutation. This

document provides a comprehensive technical overview of the binding characteristics of

MRTX1133 to the KRAS G12D protein, detailing its affinity, mechanism of action, the

experimental protocols used for its characterization, and the structural basis of its interaction.

Binding Affinity and Selectivity
MRTX1133 demonstrates exceptional potency and selectivity for the KRAS G12D mutant. It

binds non-covalently to the inactive, GDP-bound state of the protein, locking it in a

conformation that prevents downstream signaling.[1][2] The inhibitor's high affinity is a result of

extensive structure-based drug design, which optimized interactions within the switch-II pocket

of the protein.[3]
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The binding affinity and inhibitory concentration of MRTX1133 have been quantified through

various biochemical and cellular assays. The data highlights its picomolar binding affinity and

nanomolar functional activity.

Parameter Value Assay Method Target Reference

Dissociation

Constant (Kd)

0.2 pM

(estimated)

Surface Plasmon

Resonance

(SPR)

GDP-bound

KRAS G12D
[3][4]

Biochemical

IC50
< 2 nM

Homogeneous

Time-Resolved

Fluorescence

(HTRF)

GDP-bound

KRAS G12D
[1][5]

Biochemical

IC50
0.14 nM

Time-Resolved

Fluorescence

Resonance

Energy Transfer

(TR-FRET)

SOS1-catalyzed

nucleotide

exchange on

KRAS G12D

[6][7]

Cellular pERK

Inhibition IC50
2 nM

Western Blot /

ELISA

AGS (gastric

adenocarcinoma)

cell line

[3]

Cellular Viability

IC50
6 nM

2D Viability

Assay

AGS (gastric

adenocarcinoma)

cell line

[3]

Selectivity (vs.

KRAS WT)
~700-1000 fold

HTRF / Cellular

Assays

GDP-bound

KRAS G12D vs.

KRAS WT

[1][8]

Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state

and an inactive GDP-bound state.[9] The G12D mutation impairs the intrinsic GTPase activity

of KRAS, causing it to be perpetually locked in the active state, which leads to constitutive
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activation of downstream pro-proliferative signaling pathways, primarily the MAPK

(RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][10]

MRTX1133 exerts its inhibitory effect by binding to a pocket in the switch-II region of KRAS

G12D when it is in the inactive GDP-bound state.[11] This non-covalent binding stabilizes the

inactive conformation and prevents the SOS1-catalyzed exchange of GDP for GTP, thereby

blocking the reactivation of the protein.[3][10] Consequently, the interaction of KRAS G12D with

its downstream effectors, such as RAF kinase, is inhibited, leading to the suppression of the

MAPK and other signaling cascades.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [MRTX1133 binding affinity to KRAS G12D].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8221346#mrtx1133-binding-affinity-to-kras-g12d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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